molecular formula C7H5ClO2 B1361139 2-Chloro-3-hydroxybenzaldehyde CAS No. 56962-10-8

2-Chloro-3-hydroxybenzaldehyde

Cat. No. B1361139
CAS RN: 56962-10-8
M. Wt: 156.56 g/mol
InChI Key: SEEAPLJEIJXFFU-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2 . It is a derivative of salicylaldehyde, which is an organic compound with the formula C6H4OH(CHO) .


Synthesis Analysis

The synthesis of 2-Chloro-3-hydroxybenzaldehyde involves a reaction with o-Chlorophenol and Chloroform at 60° C. The reaction mixture is then acidified with 6 N sulfuric acid, and the mixture is steam distilled. The yield of 2-Chloro-3-hydroxybenzaldehyde was 8.01 g (5%), m.p. 51°-53° C.


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-hydroxybenzaldehyde consists of a benzene ring with a chlorine atom and a hydroxyl group attached to adjacent carbon atoms, and a formyl group attached to the carbon atom next to the hydroxyl group .


Physical And Chemical Properties Analysis

2-Chloro-3-hydroxybenzaldehyde is a solid with a melting point of 139-143 °C . It has a molecular weight of 156.57 g/mol .

Scientific Research Applications

Template Effects in Schiff-base Macrocycle Synthesis

2-Chloro-3-hydroxybenzaldehyde has been utilized in the preparation of pendant-armed dialdehydes for Schiff-base macrocyclic complexes in coordination chemistry. These complexes, formed with the presence of zinc halide templates, demonstrate unique structural characteristics due to the influence of electron-withdrawing and electron-donating substituted groups in the macrocyclic backbone (Chen, Zhang, Jin, & Huang, 2014).

Iminocoumarin Synthesis

This compound is involved in the Knoevenagel reaction with active methylene compounds to produce iminocoumarins, which are of interest in organic chemistry for their potential transformations into various functional groups (Volmajer, Toplak, Leban, & Marechal, 2005).

Cyclisation of Unprotected Baylis-Hillman Adducts

The compound serves a role in the cyclisation of Baylis-Hillman adducts, leading to the formation of 3-(chloromethyl)coumarins. This process demonstrates its utility in synthetic organic chemistry for generating specific molecular structures (Kaye, Musa, & Nocanda, 2003).

Hydrogen Bond and Dimerization Studies

2-Chloro-3-hydroxybenzaldehyde has been studied for its hydrogen bonding and dimerization behavior using vibrational spectroscopy. These studies provide insights into its molecular interactions and stability, relevant in the field of molecular spectroscopy (Yenagi, Arlikatti, & Tonannavar, 2010).

Role in Multicomponent Reactions

The compound's derivative, salicylaldehyde, is recognized for its role in multicomponent reactions (MCRs), which are crucial in industrial processes and pharmaceutical production. This highlights its significance as a starting material in the synthesis of various heterocyclic systems (Heravi, Zadsirjan, Mollaiye, Heydari, & Kal Koshvandi, 2018).

Synthesis of Hydrazone Compounds

Reactions involving 2-Chloro-3-hydroxybenzaldehyde lead to the formation of structurally characterized hydrazone compounds. These findings are relevant in the field of crystallography and organic synthesis (Wang, You, & Wang, 2011).

Safety And Hazards

2-Chloro-3-hydroxybenzaldehyde is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

2-chloro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEAPLJEIJXFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343939
Record name 2-Chloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-hydroxybenzaldehyde

CAS RN

56962-10-8
Record name 2-Chloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 3-hydroxybenzaldehyde (20.12 g, 160 mmol) in HOAc (40 mL) was added carefully tBuOCl (20 mL, 176 mmol) with stirring. The reaction became a clear solution and strongly exothermic. It was allowed to cool and stirred for 16 hours, resulting in a white precipitate. The solid was filtered, washed with H2O and dried to give 2-chloro-3-hydroxybenzaldehyde (13.77 g, 55%), GCMS (EI) m/z 156, 158 (M+).
Quantity
20.12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
J Yenagi, NV Arlikatti, J Tonannavar - Spectrochimica Acta Part A …, 2010 - Elsevier
… at RHF and B3LYP/6-31G* levels for isomers 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-… to aldehyde group in 2-chloro-3-hydroxybenzaldehyde yields four distinct conformers; …
Number of citations: 6 www.sciencedirect.com
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… acid and also when mixed with 2-chloro-3-hydroxybenzaldehyde prepared by method (a) (… of the presumed 2-chloro3-hydroxybenzaldehyde obtained in (a) were treated in aqueous …
Number of citations: 8 pubs.rsc.org
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
The present investigation has revealed the potent influence of chlorine in position 2 on adjacent groups; eg, by comparing the volatility in steam of 6-nitro-3-hydroxybenzaldehyde(non-…
Number of citations: 0 pubs.rsc.org
WAL van Otterlo, JP Michael, MA Fernandes… - Tetrahedron letters, 2004 - Elsevier
Contrary to literature reports, bromination of 3-hydroxybenzaldehyde can afford both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, but 4-bromo-3-…
Number of citations: 15 www.sciencedirect.com
RGF Giles, IR Green, SH Li - Australian journal of chemistry, 2005 - CSIRO Publishing
… 2-Chloro-3-hydroxybenzaldehyde was obtained through regioselective chlorination of 3-hydroxybenzaldehyde by the method of Ginsberg. [ 10 ] Methylation afforded the …
Number of citations: 8 www.publish.csiro.au
S Pinchas - Analytical Chemistry, 1957 - ACS Publications
… 2-Chloro-3hydroxybenzaldehyde came … 2860 (s) [2628, 2716 (w), 2823] 2-Chloro-3-hydroxybenzaldehyde … 2750 cm.-1 for the C—H frequency of 2-chloro-3hydroxybenzaldehyde is …
Number of citations: 160 pubs.acs.org
G Kyryacos, HP Schultz - Journal of the American Chemical …, 1953 - ACS Publications
… previously obtained •from 2-chloro-3-hydroxybenzaldehyde and amino acetal. …
Number of citations: 1 pubs.acs.org
M Kulka - Journal of the American Chemical Society, 1953 - ACS Publications
… previously obtained •from 2-chloro-3-hydroxybenzaldehyde and amino acetal. …
Number of citations: 9 pubs.acs.org
EJ Forbes, DC Warrell - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
When treated with nitric acid in acetic acid 2-chlorotropone gave 2-chloro-7-nitrotropone as the major product. In addition, 2-chloro-4,6-dinitrophenol and two m-hydroxybenzaldehydes …
Number of citations: 2 pubs.rsc.org
WD Geppert, N Getoff - Radiation Physics and Chemistry, 1998 - Elsevier
… 2-chloro-3-hydroxybenzaldehyde was formed by chlorinating 3-hydroxybenzaldehyde (Merck) with t-butylhypochlorite (Ginsburg, 1951). 2-chloro-5-hydroxybenzaldehyde was formed …
Number of citations: 13 www.sciencedirect.com

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